N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide
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Overview
Description
N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound that features an indole core, a cyclopropane ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide typically involves multiple steps. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired indole derivative under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen.
Reduction: Potential reduction reactions involving the hydrazide group.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light as a photosensitizer.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative formylation can yield formamides .
Scientific Research Applications
N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action for N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with biological molecules, leading to various effects such as oxidative stress or cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness
N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide is unique due to its combination of an indole core, a cyclopropane ring, and a hydrazide functional group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C27H21N3O2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C27H21N3O2/c1-2-17-30-23-16-10-9-15-21(23)24(26(30)32)28-29-25(31)22-18-27(22,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h1,3-16,22,32H,17-18H2 |
InChI Key |
FHIUXFBKBQHPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3CC3(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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